PtOEP

Description

Properties

IUPAC Name |

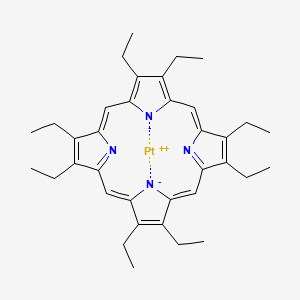

2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAODGUVBNLMTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) octaethylporphyrin (PtOEP) is a versatile organometallic compound renowned for its unique photophysical properties and broad range of applications. This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Core Properties

This compound consists of a central platinum(II) ion coordinated to the four nitrogen atoms of an octaethylporphyrin macrocycle. This structure imparts significant stability and unique electronic properties to the molecule.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₆H₄₄N₄Pt | [1][2][3][4][5] |

| Molecular Weight | 727.84 g/mol | [3][4][6][7] |

| CAS Number | 31248-39-2 | [1][2][3][6] |

| Appearance | Red or purple solid | [2][6] |

| Melting Point | > 250 °C | [2] |

Photophysical Properties

The photophysical properties of this compound are central to its applications. Upon absorption of light, it can undergo intersystem crossing to a long-lived triplet state, leading to strong phosphorescence. These properties are sensitive to the local environment, particularly the presence of oxygen.

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Absorption Maxima (Soret Band) | ~380 nm | In solution | [7] |

| Absorption Maxima (Q-Bands) | ~501 nm, ~533 nm | In solution | [7] |

| Phosphorescence Emission Maximum | ~645-660 nm | Deaerated solution/film | [3][4] |

| Phosphorescence Quantum Yield | ~35-50% | Deaerated solution | [3][8] |

| Phosphorescence Lifetime (τ₀) | ~75-110 µs | Deaerated solution/solid matrix | [3] |

Key Applications and Mechanisms

This compound's distinct properties make it a valuable tool in various scientific and biomedical fields.

Oxygen Sensing

The phosphorescence of this compound is efficiently quenched by molecular oxygen. This phenomenon forms the basis of highly sensitive optical oxygen sensors. The relationship between phosphorescence intensity and oxygen concentration is described by the Stern-Volmer equation.

Caption: Jablonski diagram illustrating the photophysical processes of this compound, including oxygen quenching.

The Stern-Volmer relationship is given by:

I₀ / I = 1 + Ksv [O₂]

Where:

-

I₀ is the phosphorescence intensity in the absence of oxygen.

-

I is the phosphorescence intensity in the presence of oxygen.

-

Ksv is the Stern-Volmer constant.

-

[O₂] is the oxygen concentration.

Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer like this compound is administered and accumulates in target tissue, such as a tumor.[9] Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[9] This singlet oxygen is cytotoxic and can induce cell death in the targeted tissue.[9]

Caption: Simplified workflow of Photodynamic Therapy (PDT) using this compound as a photosensitizer.

Experimental Protocols

Synthesis of this compound Crystalline Aggregates

This protocol describes a method for the controlled synthesis of this compound crystalline aggregates using ionic liquids.

Materials:

-

Platinum octaethylporphyrin (this compound)

-

Ionic Liquid (e.g., [BMIM]BF₄)

-

Distilled water

Procedure:

-

Prepare a chloroform solution of this compound (e.g., 2 mg/mL).

-

Slowly inject the this compound solution into the ionic liquid (e.g., a 1:1 volume ratio).

-

Store the mixed solution at room temperature for 24 hours to allow for crystal formation.

-

Recover the final product by centrifugation.

-

Wash the product several times with a mixture of distilled water and methanol to remove residual ionic liquid and solvent.[10]

Preparation of an Optical Oxygen Sensing Film

This protocol outlines the fabrication of a this compound-based oxygen sensing film.

Materials:

-

This compound

-

Polymer matrix (e.g., Polystyrene (PS) or Polydimethylsiloxane (PDMS))

-

Solvent (e.g., Toluene for PS)

Procedure:

-

Dissolve the polymer and this compound in the appropriate solvent to achieve the desired concentrations.

-

The solution can then be used to create a thin film by methods such as spin-coating or drop-casting onto a substrate.

-

Allow the solvent to evaporate completely, leaving a solid-state sensing film. The film can be integrated into various devices for oxygen measurement.[8]

Preparation of this compound-loaded Nanoparticles for Bioimaging

This protocol describes the encapsulation of this compound into polymeric nanoparticles for applications in biological imaging.

Caption: General workflow for the preparation of this compound-loaded polymeric nanoparticles.

Materials:

-

This compound

-

A biocompatible polymer (e.g., PLGA)

-

An organic solvent (e.g., dichloromethane)

-

An aqueous solution with a surfactant (e.g., Kolliphor EL)

Procedure:

-

Dissolve this compound and the polymer in the organic solvent.

-

This organic phase is then emulsified in the aqueous surfactant solution, often using sonication, to form nanoparticles.

-

The organic solvent is subsequently removed by evaporation.

-

The resulting nanoparticles encapsulating this compound can be collected and purified for in-vitro or in-vivo studies.[11]

Conclusion

This compound is a powerful molecular tool with a well-established foundation in chemistry and physics. Its utility in oxygen sensing and photodynamic therapy continues to drive research and development. The methodologies and data presented in this guide offer a comprehensive resource for professionals seeking to leverage the unique capabilities of this remarkable compound.

References

- 1. analusis.edpsciences.org [analusis.edpsciences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 10. rsc.org [rsc.org]

- 11. Designing Next Generation of Photon Upconversion: Recent advances in Organic Triplet-triplet Annihilation Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Platinum(II) Octaethylporphyrin (PtOEP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Platinum(II) Octaethylporphyrin (PtOEP), a key phosphorescent sensitizer (B1316253) with significant applications in oxygen sensing, organic light-emitting diodes (OLEDs), and photodynamic therapy. The following sections detail the necessary reagents, step-by-step experimental protocols, and expected characterization data.

Synthesis of Platinum(II) Octaethylporphyrin

The synthesis of this compound is a two-step process that begins with the formation of the free-base octaethylporphyrin (H₂OEP), followed by the insertion of platinum.

Step 1: Synthesis of Free-Base Octaethylporphyrin (H₂OEP)

The synthesis of H₂OEP involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).

Experimental Protocol:

-

A 500-mL, round-bottomed flask, protected from light by wrapping in aluminum foil, is fitted with a reflux condenser, a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.

-

The flask is charged with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (B151609) (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).[1]

-

The mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is continuously removed using the Dean-Stark trap.

-

The reaction progress is monitored by UV-Vis spectroscopy. The reaction is typically complete within 48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization to yield analytically pure H₂OEP.

Diagram of H₂OEP Synthesis Workflow:

Caption: Workflow for the synthesis of free-base octaethylporphyrin (H₂OEP).

Step 2: Platination of Octaethylporphyrin

The insertion of platinum into the porphyrin core is achieved by reacting the free-base H₂OEP with a platinum(II) salt. A high-yield method utilizes platinum(II) acetate (B1210297) in a high-boiling point solvent.

Experimental Protocol:

-

In a round-bottom flask, the synthesized free-base octaethylporphyrin (H₂OEP) is dissolved in benzonitrile.

-

An excess of platinum(II) acetate is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the metalation reaction is monitored by UV-Vis spectroscopy, observing the shift in the Q-bands, and by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude this compound is then subjected to purification.

Diagram of this compound Synthesis (Platination):

Caption: Platination of H₂OEP to form this compound.

Purification of Platinum(II) Octaethylporphyrin

Purification of the crude this compound is crucial to remove unreacted starting materials and any side products. This is typically achieved through column chromatography followed by recrystallization.

Experimental Protocol:

-

Column Chromatography:

-

A silica (B1680970) gel column is prepared using a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and hexanes).

-

The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the column.

-

The column is eluted with the chosen solvent system, gradually increasing the polarity if necessary.

-

The fractions containing the desired red-orange band of this compound are collected. The separation is monitored by TLC.

-

-

Recrystallization:

-

The collected fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.

-

The solid this compound is then recrystallized from a solvent mixture, such as chloroform/methanol or toluene/heptane, to obtain highly pure, crystalline this compound.

-

Diagram of this compound Purification Workflow:

Caption: Purification workflow for obtaining high-purity this compound.

Characterization of Platinum(II) Octaethylporphyrin

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Spectroscopic Data

The characteristic absorption and emission spectra of this compound are key identifiers.

| Spectroscopic Data | |

| UV-Vis Absorption | |

| Soret Band (λmax) | ~380-381 nm[1][2] |

| Q-Bands (λmax) | ~501 nm and ~533 nm[2][3] |

| Phosphorescence Emission | |

| Emission Maximum (λmax) | ~645 nm |

Note: The exact peak positions may vary slightly depending on the solvent and concentration.

Other Characterization Techniques

For a comprehensive analysis, the following techniques are also recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight (C₃₆H₄₄N₄Pt, MW: 727.84 g/mol ).[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Signaling Pathways and Logical Relationships

The photophysical processes of this compound are fundamental to its applications. Upon absorption of light, the molecule is excited to a singlet state, followed by highly efficient intersystem crossing to a long-lived triplet state. This triplet state is responsible for its characteristic phosphorescence and its ability to act as a photosensitizer.

Diagram of this compound Photophysical Pathways (Jablonski Diagram):

Caption: Simplified Jablonski diagram illustrating the photophysical pathways of this compound.

This guide provides a foundational protocol for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and solvents involved. The specific reaction conditions and purification methods may require optimization based on the scale of the synthesis and the available laboratory equipment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Platinum(II) 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphyrin ≥97% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Photophysical intricacies of Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide to its Absorption and Emission Spectra Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the absorption and emission spectra of Platinum(II) octaethylporphyrin (PtOEP), a versatile phosphorescent probe with significant applications in biomedical research and drug development. This document outlines the core photophysical properties of this compound, details experimental protocols for its spectral analysis, and presents key signaling pathways in which it participates.

Core Photophysical Properties of this compound

Platinum(II) octaethylporphyrin is a metalloporphyrin known for its strong absorption in the visible region and its characteristic red phosphorescence.[1][2] Its photophysical behavior is governed by the heavy platinum atom, which facilitates efficient intersystem crossing from the excited singlet state to the triplet state, leading to prominent phosphorescence with a relatively long lifetime.[3][4]

The absorption spectrum of this compound is characterized by an intense Soret band in the near-UV region and weaker Q-bands in the visible region.[1][3] The emission spectrum is dominated by a sharp phosphorescence peak in the red region of the spectrum.[3][5] These distinct spectral features make this compound an excellent candidate for various applications, including oxygen sensing and as a photosensitizer in triplet-triplet annihilation upconversion systems.[6][7]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data for the absorption and emission properties of this compound in various solvents and matrices.

| Solvent/Matrix | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

| Tetrahydrofuran (THF) | 380 | 501, 535 | [3] |

| Dimethylformamide (DMF) | 380 | 501, 533 | [1] |

| Toluene | ~383 (in PS) | ~510, ~543 (in neat film) | [8][9] |

| Polystyrene (PS) | 383 | - | [8] |

| Epoxy (EPO) | 456 | - | [8] |

| Solvent/Matrix | Phosphorescence Emission (λmax, nm) | Quantum Yield (Φp) | Lifetime (τp) | Reference |

| Tetrahydrofuran (THF), de-aerated | 641 | ~0.4 | - | [3] |

| Polystyrene (PS) | 647 | High | - | [8] |

| Poly(ε-caprolactone) (PCL) nanofibers | - | - | 6.8 ± 0.3 µs | [6] |

| Polystyrene (PS) nanofibers | - | - | 12.4 ± 0.1 µs | [6] |

| Toluene, deaerated | ~646 | - | 8.0 ms | [10][11] |

Experimental Protocols

Accurate analysis of this compound's spectral properties relies on meticulous experimental procedures. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound and identify the Soret and Q-bands.

Materials:

-

Platinum(II) octaethylporphyrin (this compound)

-

Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for absorbance measurements (typically in the µM range). The optimal concentration should yield a maximum absorbance between 0.5 and 1.5 at the Soret band peak.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the this compound solution.

-

Scan the absorbance from the UV to the near-IR region (e.g., 300-800 nm).

-

Identify the peak wavelengths of the Soret and Q-bands.

Emission Spectroscopy

Objective: To measure the phosphorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for absorption spectroscopy)

-

Quartz cuvettes

-

Fluorometer or spectrofluorometer

-

Nitrogen or Argon gas for deoxygenation (optional but recommended for phosphorescence measurements)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

For phosphorescence measurements, deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes. Oxygen is an efficient quencher of the triplet state.[6]

-

Place the cuvette containing the this compound solution in the fluorometer.

-

Set the excitation wavelength to one of the absorption maxima (e.g., the Soret band or a Q-band). For example, an excitation wavelength of 535 nm can be used.[2]

-

Scan the emission spectrum over a range that covers the expected phosphorescence (e.g., 600-800 nm).

-

Identify the peak wavelength of the phosphorescence emission.

Phosphorescence Lifetime Measurement

Objective: To determine the phosphorescence lifetime of this compound.

Materials:

-

This compound solution or film

-

Pulsed light source (e.g., laser or flash lamp)

-

Fast photodetector (e.g., photomultiplier tube)

-

Time-correlated single photon counting (TCSPC) system or a digital oscilloscope

Procedure:

-

Excite the sample with a short pulse of light at a wavelength absorbed by this compound.

-

The subsequent phosphorescence decay is monitored by the photodetector.

-

The signal from the detector is recorded by the TCSPC system or oscilloscope.

-

The decay curve is then fitted to an exponential function to extract the phosphorescence lifetime (τ). The decay of the photoexcited triplet state can be monitored at a specific wavelength, for instance, 470 nm.[12]

Signaling Pathways and Mechanisms

The photophysical properties of this compound make it a valuable tool for probing various molecular processes. The following diagrams illustrate key mechanisms involving this compound.

Caption: Simplified Jablonski diagram for this compound illustrating the key photophysical processes.

The heavy platinum atom in this compound promotes a high rate of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁).[13] This makes phosphorescence the dominant radiative decay pathway.

Caption: Mechanism of oxygen quenching of this compound phosphorescence.

The triplet state of this compound can be efficiently quenched by molecular oxygen in its ground state (³O₂).[6][14] This energy transfer process results in the formation of singlet oxygen (¹O₂), a reactive oxygen species, and the return of this compound to its ground state (S₀). This phenomenon is the basis for optical oxygen sensors.[14] The relationship between phosphorescence intensity and oxygen concentration is described by the Stern-Volmer equation.[14][15]

Caption: Triplet-triplet annihilation upconversion (TTA-UC) process involving this compound as the sensitizer.

In TTA-UC, this compound acts as a sensitizer, absorbing low-energy light and populating its triplet state.[1][16] Through triplet energy transfer (TET), this energy is transferred to an annihilator molecule (e.g., 9,10-diphenylanthracene, DPA).[1][7] Two annihilator molecules in their triplet state can then undergo triplet-triplet annihilation, resulting in one molecule being promoted to an excited singlet state, which then emits a higher-energy photon (upconverted emission).[1][16]

Conclusion

This technical guide provides a foundational understanding of the absorption and emission spectral analysis of this compound. The quantitative data, detailed experimental protocols, and visual representations of key signaling pathways offer a valuable resource for researchers and professionals in drug development and related scientific fields. The unique photophysical properties of this compound continue to make it a powerful tool for advancing our understanding of complex biological systems and for the development of novel diagnostic and therapeutic agents.

References

- 1. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Designing Next Generation of Photon Upconversion: Recent advances in Organic Triplet-triplet Annihilation Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. analusis.edpsciences.org [analusis.edpsciences.org]

- 13. researchgate.net [researchgate.net]

- 14. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]

- 15. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Determining the Phosphorescence Quantum Yield of Platinum(II) Octaethylporphyrin (PtOEP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the phosphorescence quantum yield (Φp) of Platinum(II) octaethylporphyrin (PtOEP), a critical parameter for applications ranging from oxygen sensing and photodynamic therapy to organic light-emitting diodes (OLEDs). This document outlines the theoretical underpinnings of this compound phosphorescence, details experimental protocols for both relative and absolute quantum yield determination, and presents key data in a structured format.

Introduction to this compound Phosphorescence

Platinum(II) octaethylporphyrin (this compound) is a metalloporphyrin complex renowned for its strong and long-lived phosphorescence at room temperature. This emission originates from the triplet excited state (T1) and is characterized by a large Stokes shift and high sensitivity to molecular oxygen. The phosphorescence quantum yield (Φp), defined as the ratio of photons emitted from the triplet state to the number of photons absorbed, is a crucial metric for evaluating the efficiency of its light-emitting properties.

The photophysical processes governing this compound phosphorescence are initiated by the absorption of a photon, which excites the molecule from its ground singlet state (S0) to a higher singlet excited state (Sn). Following rapid internal conversion to the lowest singlet excited state (S1), the heavy platinum atom facilitates efficient intersystem crossing (ISC) to the triplet manifold (T1). The molecule can then relax to the ground state via two primary pathways: radiative decay, resulting in phosphorescence, or non-radiative decay.

Quantitative Data Summary

The phosphorescence quantum yield of this compound is highly dependent on its environment. The following tables summarize key quantitative data reported in the literature.

Table 1: Phosphorescence Quantum Yield (Φp) and Lifetime (τp) of this compound in Various Solvents at Room Temperature (Deaerated Conditions)

| Solvent | Φp | τp (µs) |

| Toluene | ~0.40 - 0.50 | ~50 - 100 |

| Tetrahydrofuran (THF) | ~0.40 | ~90 |

| Dichloromethane | ~0.35 | ~75[1] |

| Benzene | ~0.50 | ~90 |

Table 2: Factors Influencing this compound Phosphorescence Quantum Yield

| Factor | Effect on Φp | Notes |

| Oxygen | Strong quenching (decrease) | The triplet state of this compound is efficiently quenched by ground-state triplet oxygen, leading to the formation of singlet oxygen. This process is the basis for its use in oxygen sensing. The relationship is described by the Stern-Volmer equation. |

| Concentration | Decrease at high concentrations | Aggregation and excimer formation can occur at high concentrations, leading to self-quenching and a decrease in the monomer phosphorescence quantum yield. New, red-shifted emission bands may appear. |

| Solvent | Varies | The polarity and viscosity of the solvent can influence the rates of radiative and non-radiative decay. Strong ligating solvents can coordinate to the platinum center and alter the photophysical properties. |

| Temperature | Decrease with increasing temperature | Increased temperature generally leads to an increase in non-radiative decay rates, thus lowering the phosphorescence quantum yield. |

| Solid Matrix | Varies | The polymer matrix can affect oxygen permeability and the local environment of the this compound molecules. In polystyrene (PS) films, Φp values of 10-16% have been reported under ambient conditions, which increase under vacuum. |

Experimental Protocols for Quantum Yield Determination

The determination of the phosphorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.

Relative Method

The relative method is the most common approach and involves comparing the phosphorescence of the sample of interest (this compound) to that of a well-characterized standard with a known quantum yield.

3.1.1. Materials and Equipment

-

This compound: High purity.

-

Phosphorescence Standard: A compound with a well-characterized and stable phosphorescence quantum yield in the desired spectral region. For this compound, a common standard is [Ru(bpy)3]Cl2 in water (Φp = 0.028 in air-equilibrated water, 0.042 in deaerated water) or other metalloporphyrins with known quantum yields.

-

Solvent: Spectroscopic grade, deaerated. Common solvents include toluene, THF, and dichloromethane.

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a phosphorescence measurement mode (gated detection or pulsed source).

-

Cuvettes: Quartz, 1 cm path length.

-

Degassing equipment: Schlenk line or freeze-pump-thaw apparatus.

3.1.2. Experimental Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen deaerated solvent.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a stock solution of the phosphorescence standard in the appropriate deaerated solvent.

-

Prepare a series of dilutions of the standard solution.

-

Crucially, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Degassing (Critical for Phosphorescence Measurements):

-

Thoroughly degas all solutions to remove dissolved oxygen, which is a strong quencher of phosphorescence. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles).

-

-

UV-Vis Absorption Measurements:

-

Record the absorption spectra of the this compound and standard solutions.

-

Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the sample and the standard absorb.

-

-

Phosphorescence Emission Measurements:

-

Using the spectrofluorometer, record the phosphorescence emission spectra of the this compound and standard solutions.

-

It is essential to use the same excitation wavelength, excitation and emission slit widths, and detector settings for both the sample and the standard.

-

Record the emission spectrum of the blank solvent for background subtraction.

-

3.1.3. Data Analysis

The phosphorescence quantum yield of the sample (Φp,sample) is calculated using the following equation:

Φp,sample = Φp,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

-

Φp,std is the phosphorescence quantum yield of the standard.

-

I_sample and I_std are the integrated phosphorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Absolute Method

The absolute method for determining the phosphorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.

3.2.1. Materials and Equipment

-

This compound solution: Prepared as in the relative method.

-

Spectrofluorometer equipped with an integrating sphere . The inner surface of the sphere is coated with a highly reflective material (e.g., BaSO4 or Spectralon).

-

Cuvette: Quartz, for holding the sample inside the integrating sphere.

3.2.2. Experimental Procedure

-

Instrument Setup and Calibration:

-

Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions. This typically involves correcting for the wavelength-dependent response of the detector and the sphere.

-

-

Measurement of the Excitation Profile (Scattering):

-

Place the cuvette containing only the pure, deaerated solvent (blank) inside the integrating sphere.

-

Irradiate the blank with the chosen excitation wavelength and record the spectrum of the scattered light. This measurement accounts for the instrumental response and scattering from the cuvette and solvent.

-

-

Measurement of the Sample:

-

Place the cuvette containing the deaerated this compound solution inside the integrating sphere.

-

Irradiate the sample with the same excitation wavelength and record the full spectrum, which will include the scattered excitation light and the phosphorescence emission.

-

3.2.3. Data Analysis

The data analysis involves integrating the areas of the scattered excitation peak and the emission peak from the measurements. The absolute quantum yield is calculated as:

Φp = (Number of emitted photons) / (Number of absorbed photons)

Φp = E_sample / (S_blank - S_sample)

Where:

-

E_sample is the integrated intensity of the phosphorescence emission from the sample spectrum.

-

S_blank is the integrated intensity of the scattered excitation light from the blank measurement.

-

S_sample is the integrated intensity of the scattered excitation light from the sample measurement.

Important Considerations and Potential Pitfalls

-

Oxygen Removal: Incomplete removal of oxygen is a major source of error in phosphorescence quantum yield measurements, leading to artificially low values.

-

Concentration Effects: Be aware of potential aggregation and self-quenching at higher concentrations. It is advisable to perform measurements at several different concentrations to ensure the absence of these effects.

-

Photodegradation: this compound is generally photostable, but it is good practice to minimize prolonged exposure to the excitation light to avoid any potential sample degradation.

-

Instrumental Corrections: Ensure that the emission spectra are corrected for the wavelength-dependent sensitivity of the detection system.

-

Standard Selection (Relative Method): The chosen standard should have a well-established and reliable quantum yield. Its absorption and emission spectra should ideally be in a similar range to this compound to minimize instrumental artifacts.

By following the detailed protocols and considering the potential sources of error outlined in this guide, researchers can obtain accurate and reproducible phosphorescence quantum yield data for this compound, enabling its effective utilization in a wide range of scientific and technological applications.

References

A Technical Guide to PtOEP Phosphorescence Lifetime Measurement Techniques for Researchers and Drug Development Professionals

Introduction

Platinum(II) octaethylporphyrin (PtOEP) is a highly versatile phosphorescent probe with a characteristically long-lived excited triplet state, making it an invaluable tool in various scientific and biomedical research fields, particularly in drug development and cellular metabolism studies. Its strong phosphorescence at room temperature, with a high quantum yield, allows for sensitive detection.[1] The lifetime of this phosphorescence is highly sensitive to the local molecular environment, most notably the concentration of molecular oxygen, which serves as an efficient quenching agent.[2] This property has established this compound as a premier sensor for measuring oxygen levels in chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the core techniques for measuring the phosphorescence lifetime of this compound. It is intended for researchers, scientists, and drug development professionals who wish to employ this compound-based assays for oxygen sensing and other applications. This guide details the fundamental principles of this compound phosphorescence, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical pathways and workflows.

The Photophysical Heart of this compound: A Jablonski Perspective

The utility of this compound as a phosphorescent probe is rooted in its distinct photophysical properties. Upon absorption of a photon, typically in the Soret (around 380 nm) or Q-bands (around 500-540 nm), the this compound molecule is elevated from its singlet ground state (S₀) to an excited singlet state (S₁).[2] Due to the presence of the heavy platinum atom, there is a very efficient spin-orbit coupling, which facilitates a rapid and near-quantitative intersystem crossing (ISC) to the first triplet state (T₁).[2] This triplet state is relatively long-lived because the transition back to the singlet ground state (T₁ → S₀) is spin-forbidden. This slow, radiative decay from the triplet state is what we observe as phosphorescence, typically emitting in the red region of the spectrum (around 645 nm).[3]

The long lifetime of the T₁ state makes it highly susceptible to interactions with other molecules, a phenomenon known as quenching. Molecular oxygen, being a triplet in its ground state, is a particularly effective quencher of the this compound triplet state. This interaction, a form of dynamic quenching, provides a non-radiative pathway for the de-excitation of this compound, thereby shortening the phosphorescence lifetime and reducing its intensity.[4] This relationship is the foundation of this compound-based oxygen sensing.

References

Unveiling the Photophysical Landscape of PtOEP: A Technical Guide to Solvent-Dependent Characterization

For researchers, scientists, and drug development professionals, understanding the photophysical behavior of Platinum(II) octaethylporphyrin (PtOEP) is critical for its application in areas ranging from oxygen sensing to photodynamic therapy. This in-depth technical guide provides a comprehensive overview of the photophysical characterization of this compound in various solvents, complete with detailed experimental protocols and a comparative analysis of its key photophysical parameters.

Platinum(II) octaethylporphyrin (this compound) is a well-studied metalloporphyrin known for its intense room-temperature phosphorescence.[1][2] This luminescence is highly sensitive to the molecular environment, particularly the surrounding solvent, which can influence its absorption and emission characteristics, quantum yield, and excited-state lifetime.[3][4][5] The interaction with different solvents can lead to variations in the excited state dynamics, affecting processes such as intersystem crossing and non-radiative decay.[6]

Core Photophysical Properties of this compound in Diverse Solvents

The photophysical properties of this compound are significantly modulated by the solvent environment. Key parameters such as the position of the Soret and Q-bands in the absorption spectrum, the wavelength of maximum phosphorescence emission, the phosphorescence quantum yield (Φp), and the phosphorescence lifetime (τp) exhibit solvent-dependent shifts. These variations are primarily attributed to solvent polarity and the ability of the solvent to coordinate with the central platinum atom.[3][4]

A summary of the key photophysical data for this compound in a range of solvents is presented below. This data has been compiled from various studies to provide a comparative overview.

| Solvent | Dielectric Constant (ε) | Soret Band (λ_abs, nm) | Q-band (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_p) | Lifetime (τ_p, µs) |

| Toluene | 2.38 | ~380 | ~501, ~535 | ~641 | ~0.20 | - |

| Tetrahydrofuran (THF) | 7.6 | 380 | 501, 535 | 641 | 0.38 | 50-90 (deoxygenated) |

| Dichloromethane (DCM) | 8.93 | - | - | 660 | 0.35 (deaerated) | 75 (deaerated) |

| Chloroform | 4.81 | - | - | - | - | - |

| Polystyrene (PS) film | 2.6 | - | - | - | High in diluted solid solution | - |

| Epoxy (EPO) film | 3.6 | - | - | - | - | - |

Note: The data presented is a synthesis from multiple sources and experimental conditions (e.g., aerated vs. deaerated solutions) can significantly affect quantum yield and lifetime measurements. Direct comparison between different studies should be made with caution.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of this compound requires rigorous experimental techniques. The following sections outline the detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of this compound in different solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., THF or toluene) of known concentration (typically in the range of 10⁻⁶ to 10⁻⁵ M). Prepare a series of dilutions in the desired solvents to be tested.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of each this compound solution from approximately 300 nm to 700 nm.

-

Ensure the maximum absorbance of the Soret band is within the linear dynamic range of the instrument (typically < 1.5).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Steady-State Luminescence Spectroscopy

Objective: To determine the phosphorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the absorption measurements. For quantum yield and lifetime measurements, it is crucial to deoxygenate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes or by several freeze-pump-thaw cycles.

-

Instrumentation: Employ a spectrofluorometer equipped with a high-sensitivity detector (e.g., a photomultiplier tube or a CCD camera) and a suitable excitation source (e.g., a xenon arc lamp with a monochromator).

-

Measurement:

-

Set the excitation wavelength to one of the Q-band absorption maxima (e.g., 535 nm) to minimize inner filter effects.

-

Scan the emission spectrum over a range that covers the expected phosphorescence (e.g., 600 nm to 800 nm).

-

Record the spectrum, ensuring a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity.

-

Correct the emission spectrum for the instrumental response if necessary.

-

Phosphorescence Quantum Yield Determination

Objective: To quantify the efficiency of the phosphorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized phosphorescence standard with an emission profile similar to this compound and a known quantum yield (Φ_std). A common standard is [Ru(bpy)₃]²⁺ in water (Φ = 0.028 in aerated water).

-

Measurement:

-

Measure the absorption spectra of both the this compound sample and the standard at the excitation wavelength. Adjust concentrations so that the absorbances are low and similar (ideally < 0.1) to avoid reabsorption and inner filter effects.

-

Measure the integrated phosphorescence intensity (I) of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

-

Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s / n_std)² where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Time-Resolved Luminescence Spectroscopy

Objective: To measure the phosphorescence lifetime (τ_p) of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC, or Pulsed Laser Method):

-

Instrumentation: Use a time-resolved spectrometer with a pulsed excitation source (e.g., a pulsed laser or a light-emitting diode) with a pulse width significantly shorter than the expected lifetime. The detector should be a fast photomultiplier tube.

-

Measurement:

-

Excite the deoxygenated sample at a suitable wavelength (e.g., 535 nm).

-

Collect the phosphorescence decay profile at the emission maximum.

-

Acquire data until a sufficient number of counts are collected in the peak channel to ensure good statistics.

-

-

Data Analysis:

-

Fit the decay curve to a single or multi-exponential function to extract the lifetime (τ). For this compound in solution, a single exponential decay is often observed.

-

Visualizing Photophysical Processes and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Jablonski diagram illustrating the key photophysical pathways for this compound.

Caption: Workflow for the photophysical characterization of this compound in different solvents.

This guide provides a foundational understanding and practical framework for the photophysical characterization of this compound. By systematically applying these methodologies, researchers can gain valuable insights into the solvent-dependent behavior of this important molecule, enabling its more effective use in a variety of scientific and technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of the photophysical properties of a planar, this compound, and a nonplanar, PtOETPP, porphyrin in solution and doped films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the unseen: A technical guide to PtOEP-based optical oxygen sensors

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the fundamental principles and practical applications of Platinum(II) Octaethylporphyrin (PtOEP) as a robust optical oxygen sensor. By delving into the core mechanisms, experimental protocols, and performance metrics, this document serves as a comprehensive resource for leveraging this technology in critical research and development endeavors.

At its core, the functionality of a this compound-based oxygen sensor hinges on the principle of luminescence quenching. This compound, a metalloporphyrin, exhibits strong phosphorescence at room temperature. This emission of light is dynamically and reversibly quenched by the presence of molecular oxygen. The extent of this quenching is directly proportional to the partial pressure of oxygen in the surrounding environment, providing a precise and measurable indicator of oxygen concentration.[1][2]

The underlying photophysical process is governed by the interaction between the excited triplet state of the this compound molecule and ground-state molecular oxygen (a triplet).[3][4] Upon excitation with light of an appropriate wavelength, the this compound molecule transitions to an excited singlet state and then, through intersystem crossing, to a longer-lived triplet state. In the absence of oxygen, this triplet state decays back to the ground state, emitting a characteristic red phosphorescence.[3][5] However, when oxygen is present, it collides with the excited this compound, leading to a non-radiative energy transfer that quenches the phosphorescence and generates singlet oxygen.[1][3] This relationship is quantitatively described by the Stern-Volmer equation.[5][6]

Performance Characteristics of this compound-Based Oxygen Sensors

The efficacy of a this compound oxygen sensor is defined by several key performance indicators, which are heavily influenced by the choice of the matrix material in which the this compound is embedded. This matrix, typically a polymer, plays a crucial role in oxygen permeability, response time, and overall sensor stability.[7][8] The following tables summarize quantitative data from various studies, showcasing the performance of this compound in different polymer matrices.

| Polymer Matrix | This compound Concentration | I₀/I₁₀₀ Ratio | Stern-Volmer Constant (Ksv) | Response Time (t₉₀) | Recovery Time (t₉₀) | Phosphorescence Lifetime (τ₀) in N₂ | Reference |

| Polycaprolactone (PCL) Nanofibers | 1 wt% | 52.4 (gas), 25.8 (water) | - | 0.37 s | 0.58 s | 60.5 µs | [3] |

| Polystyrene (PS) Nanofibers | 1 wt% | - | - | - | - | 12.4 µs | [3] |

| Polydimethylsiloxane (PDMS) | 363, 545, 727 ppm | - | - | - | - | 75 µs | [7][8][9] |

| Polystyrene (PS) Beads | 51.33% loading ratio | 7.26 | - | 16 s | 180 s | - | [10] |

| Poly(ethyl methacrylate) (PEMA) | 0.1 g.L⁻¹ | - | 0.129 kPa⁻¹ | - | - | - | [1] |

| Poly(St-co-TFEMA) | Not Specified | - | 16.45 kPa⁻¹ | 20 s | 250 s | - | [6] |

| Al₂O₃@this compound/Poly(St-co-TFEMA) | Not Specified | - | 28.60 kPa⁻¹ | 10 s | 180 s | - | [6] |

| Cardo Poly(aryl ether ketone) | Not Specified | - | - | - | - | 75 µs | [11] |

| Poly-IBM-co-TFPM | ~7 mM | - | - | 6.1 s | 45.3 s | - | [12] |

Signaling Pathway: The Quenching Mechanism

The interaction between excited this compound and molecular oxygen can be visualized as a clear signaling pathway, where the input is light excitation and the output is a modulated phosphorescent signal dependent on the oxygen concentration.

Caption: Simplified Jablonski diagram illustrating the process of this compound phosphorescence and its quenching by molecular oxygen.

Experimental Protocols

The fabrication and characterization of this compound-based oxygen sensors involve a series of well-defined steps. While specific parameters may vary depending on the chosen polymer and application, the general methodologies are outlined below.

I. Preparation of the this compound-Polymer Solution

-

Polymer Dissolution: Dissolve the chosen polymer (e.g., polystyrene, PDMS, PCL) in a suitable solvent (e.g., toluene, chloroform, dichloromethane) to achieve a desired concentration (e.g., 6-10 wt%).[1][3]

-

This compound Incorporation: Add a specific amount of this compound to the polymer solution. The concentration of this compound is a critical parameter that can affect sensor sensitivity and brightness.[7][13] Concentrations can range from parts-per-million (ppm) levels to a weight percentage of the polymer.[3][7]

-

Homogenization: Thoroughly mix the solution, often using ultrasonication, to ensure a homogenous dispersion of the this compound within the polymer matrix.[2]

II. Fabrication of the Sensor Film/Membrane

Several techniques can be employed to create the final sensor form factor:

-

Dip Coating: A substrate (e.g., the tip of an optical fiber, a glass slide) is dipped into the this compound-polymer solution and withdrawn at a controlled speed to create a thin, uniform film.[1]

-

Electrospinning: This technique is used to create nanofibrous membranes with a high surface area-to-volume ratio, which can enhance sensor response times. A high voltage is applied to the this compound-polymer solution, causing it to be ejected as a fine jet towards a collector.[3][14]

-

Spin Coating: The solution is dropped onto a spinning substrate, and centrifugal force spreads it into a thin, even layer.

-

Casting: The solution is poured into a mold and the solvent is allowed to evaporate, leaving a solid polymer film. For PDMS, a curing agent is typically added, and the mixture is cured at an elevated temperature.[8]

III. Characterization and Calibration

-

Spectroscopic Analysis: Measure the absorption and emission spectra of the sensor film to confirm the photophysical properties of the embedded this compound.[2][3]

-

Oxygen Response Measurement: Expose the sensor to varying concentrations of oxygen, typically by mixing pure nitrogen and pure oxygen in controlled ratios.

-

Data Acquisition: The phosphorescence intensity or lifetime is measured at each oxygen concentration. This can be done using a fluorometer, a dedicated fiber optic sensor system, or time-resolved spectroscopy.[5][11]

-

Stern-Volmer Plot: Plot the ratio of the phosphorescence intensity or lifetime in the absence of oxygen (I₀ or τ₀) to the intensity or lifetime at a given oxygen concentration (I or τ) against the oxygen concentration. The slope of this plot yields the Stern-Volmer constant (Ksv), a measure of the sensor's sensitivity.[5][6]

-

Response and Recovery Time: Measure the time it takes for the sensor signal to reach 90% of its final value when the oxygen concentration is rapidly switched between 0% and 100% and vice versa.[6][10]

Experimental Workflow

The following diagram illustrates a typical workflow for the fabrication and testing of a this compound-based optical oxygen sensor.

Caption: A generalized workflow for the fabrication and characterization of this compound-based optical oxygen sensors.

Concluding Remarks

This compound-based optical oxygen sensors offer a versatile and powerful tool for a wide range of applications, from environmental monitoring to biomedical research and drug development. Their high sensitivity, particularly at low oxygen concentrations, coupled with their fast response times and potential for miniaturization, makes them an attractive alternative to traditional electrochemical sensors.[7][8][9] A thorough understanding of the fundamental principles of phosphorescence quenching, the role of the polymer matrix, and standardized experimental protocols is paramount to successfully designing and implementing these sensors for precise and reliable oxygen measurements. The dual functionality of some this compound-based sensors, which can also generate singlet oxygen for antibacterial purposes, further expands their potential applications in the biomedical field.[3]

References

- 1. Fiber-optic fluorescence-quenching oxygen partial pressure sensor using platinum octaethylporphyrin [opg.optica.org]

- 2. This compound Oxygen Sensitive Fluorescent Sensor Through Fiber Optic Bundles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diva-portal.org [diva-portal.org]

- 5. analusis.edpsciences.org [analusis.edpsciences.org]

- 6. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound-PDMS-Based Optical Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance dissolved oxygen sensors based on platinum(ii) porphyrin embedded in polystyrene beads - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Real-time monitoring of luminescent lifetime changes of this compound oxygen sensing film with LED/photodiode-based time-domain lifetime device - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. Luminescent Oxygen Sensor with Self-Sterilization Properties Based on Platinum(II)octaethylporphyrin in Polymeric Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

PtOEP CAS number and molecular weight

An In-Depth Technical Guide to Platinum(II) Octaethylporphyrin (PtOEP)

Introduction

Platinum(II) 2,3,7,8,12,13,17,18-octaethylporphyrin, commonly abbreviated as this compound, is a versatile organometallic compound belonging to the porphyrin family.[1] This synthetic, platinum-complexed porphyrin is recognized for its remarkable stability, solubility, and unique photophysical properties, particularly its strong phosphorescence at room temperature.[1][2] These characteristics make it a valuable material for researchers, scientists, and professionals in fields ranging from materials science to drug development. Its applications are diverse, including use as a red triplet emitter in Organic Light-Emitting Diodes (OLEDs), a photosensitizer in photodynamic therapy (PDT), and a highly sensitive probe for optical oxygen sensing.[2]

Core Properties of this compound

The fundamental properties of this compound are summarized below. This quantitative data provides a quick reference for experimental design and material characterization.

| Property | Value |

| CAS Number | 31248-39-2[1][2][3] |

| Molecular Formula | C₃₆H₄₄N₄Pt[1][2][3] |

| Molecular Weight | 727.85 g/mol [1][3][4] |

| Appearance | Red to purple powder or crystals[1][5] |

| Melting Point | >300 °C[5] |

| Purity | ≥95-98%[1][3] |

| Absorption (λmax) | 381, 501, 535 nm (in CHCl₃)[5] |

| Emission (λmax) | ~649-650 nm |

| Solubility | Soluble in solvents like chloroform[6] |

Key Applications and Mechanisms

This compound's utility stems from its distinct phosphorescent properties. It is an efficient triplet emitter, making it suitable for applications that rely on energy transfer and light emission.[2]

Optical Oxygen Sensing

A primary application of this compound is in optical sensors for detecting oxygen concentration.[7] The mechanism is based on the quenching of this compound's phosphorescence by molecular oxygen.[8] When this compound absorbs light, it is excited from its ground state (S₀) to a singlet excited state (S₁). It then undergoes a rapid process called intersystem crossing to a more stable, long-lived triplet excited state (T₁).[9] In the absence of oxygen, the molecule returns to the ground state by emitting red phosphorescent light.[8] However, when oxygen is present, it interacts with the excited this compound, causing the energy to be transferred to the oxygen molecule and de-exciting the this compound without light emission (quenching).[8][9] This process generates reactive singlet oxygen.[8] The degree of quenching directly correlates with the oxygen concentration, allowing for precise measurement.[7]

The relationship between phosphorescence intensity and oxygen concentration can be described by the Stern-Volmer equation.[10]

Photodynamic Therapy (PDT)

Photodynamic therapy is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and treat other diseases.[11][12] this compound is explored as a photosensitizer in PDT due to its ability to generate cytotoxic singlet oxygen upon light activation, the same property leveraged in oxygen sensing.[8] In a therapeutic context, this compound would be delivered to target tissues (e.g., a tumor). When irradiated with light of a specific wavelength, it becomes excited and transfers its energy to surrounding molecular oxygen, producing reactive oxygen species (ROS) like singlet oxygen.[12] These ROS are highly toxic to cells, inducing necrosis or apoptosis and leading to the destruction of the targeted tissue with minimal damage to adjacent healthy tissue.[12]

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound is used as a red phosphorescent dopant in the emissive layer of OLEDs.[5] Its high quantum yield and ability to harvest both singlet and triplet excitons lead to highly efficient light emission, a critical factor for developing advanced displays and lighting technologies.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and application of this compound-based materials.

Protocol 1: Synthesis of this compound-loaded PLGA Nanoparticles

This protocol describes the formulation of biodegradable nanoparticles for delivering this compound, relevant for bioimaging and drug delivery research. The method used is an oil-in-water emulsion and solvent evaporation technique.[13][14]

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Platinum(II) octaethylporphyrin (this compound)

-

9,10-diphenylanthracene (DPA) (as an example emitter for upconversion applications)[13]

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA, 1 mg of this compound, and 1 mg of DPA in 3 mL of DCM.[13]

-

Aqueous Phase Preparation: Prepare a solution of 500 mg of PVA in 25 mL of deionized water.[13]

-

Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using sonication for 120 seconds.[13]

-

Solvent Evaporation: Stir the resulting emulsion overnight at 4°C to allow the DCM to evaporate completely.[13]

-

Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at 14,800 rpm for 20 minutes.[13]

-

Washing: Wash the collected nanoparticles three times with deionized water to remove excess PVA and unencapsulated dyes.

-

Final Product: Freeze-dry the washed nanoparticles for storage. The resulting powder can be rehydrated before use.[13]

Protocol 2: Preparation of an Optical Oxygen Sensing Film

This protocol details the fabrication of a this compound-embedded polymer film for oxygen sensing applications.[8]

Materials:

-

Platinum(II) octaethylporphyrin (this compound)

-

A polymer matrix (e.g., Polycaprolactone (PCL), Polystyrene (PS))[8]

-

A suitable spinning solvent (e.g., a mixture of chloroform (B151607) and methanol)[6][8]

Procedure:

-

Solution Preparation: Prepare a polymer solution (e.g., 6-10 wt%) in the chosen solvent.

-

Doping: Create a mixture containing 1 wt% this compound and 99 wt% polymer and dissolve it into the spinning solvent.[8]

-

Film Fabrication: Use a technique like electrospinning or simple drop-casting to create a thin film of the this compound-polymer solution on a substrate (e.g., quartz glass).[8]

-

Drying: Allow the solvent to fully evaporate, leaving a solid, doped polymer film. For some devices, post-annealing at elevated temperatures (e.g., 120°C) may be required to remove residual solvent.[6]

-

Characterization: The resulting film's response to varying oxygen concentrations can be measured by exciting it with a light source and detecting the changes in its luminescence intensity or lifetime.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pt(II) Octaethylporphine (this compound) | [frontierspecialtychemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C36H44N4Pt | CID 636283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. rsc.org [rsc.org]

- 7. analusis.edpsciences.org [analusis.edpsciences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 12. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optically Coupled this compound and DPA Molecules Encapsulated into PLGA-Nanoparticles for Cancer Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Platinum(II) Octaethylporphyrin (PtOEP): A Technical Guide to Commercial Sources and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of Platinum(II) octaethylporphyrin (PtOEP), a key phosphorescent dye with significant applications in oxygen sensing, organic light-emitting diodes (OLEDs), and biomedical research. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and implementing rigorous purity assessment protocols.

Commercial Availability and Stated Purity

A variety of chemical suppliers offer this compound, with purity levels being a critical factor for experimental reproducibility and device performance. The stated purities from several prominent commercial vendors are summarized in the table below. It is important to note that the method of purity determination can vary between suppliers, and it is recommended to request a certificate of analysis for detailed information.

| Supplier | Stated Purity |

| Frontier Specialty Chemicals | Information not publicly available; "Guaranteed Purity" is stated. |

| ChemScene | ≥98% |

| Chem-Impex | ≥98% |

| American Elements | ≥95% |

| Sigma-Aldrich (Aldrich) | 95% |

| Sigma-Aldrich | ≥97% |

| Luminescence Technology Corp. | >95% |

Purity Assessment: Experimental Protocols

The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for the key experiments used in the quality control of this vital organometallic compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from potential impurities, such as unreacted starting materials, byproducts of the synthesis, or degradation products. A reversed-phase HPLC method is commonly employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used to achieve optimal separation.

-

Solvent A: Water with 0.1% (v/v) acetic acid or formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-2 min: 90% A, 10% B

-

2-20 min: Linear gradient to 10% A, 90% B

-

20-25 min: Hold at 10% A, 90% B

-

25-26 min: Linear gradient back to 90% A, 10% B

-

26-30 min: Hold at 90% A, 10% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV-Vis detection at the Soret band maximum of this compound, approximately 388 nm, or at a Q-band wavelength around 534 nm for metalloporphyrins.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or toluene (B28343) at a concentration of approximately 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

-

Data Analysis: Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

-

Internal Standard: A certified reference material with a simple NMR spectrum that does not overlap with the this compound signals. Maleic anhydride (B1165640) or 1,4-bis(trimethylsilyl)benzene (B82404) are suitable choices.

-

Sample Preparation:

-

Accurately weigh a specific amount of the internal standard (e.g., 5.00 mg) into a clean NMR tube.

-

Accurately weigh a specific amount of the this compound sample (e.g., 10.00 mg) and add it to the same NMR tube.

-

Add a precise volume of the deuterated solvent (e.g., 0.75 mL) to completely dissolve both components.

-

-

NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds).

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

-

Flip Angle: A 90° pulse angle.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, non-overlapping signal from the this compound (e.g., the meso-protons around 10 ppm) and a signal from the internal standard.

-

-

Purity Calculation: The purity of the this compound sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound and can be used to estimate its concentration and check for the presence of certain impurities. The spectrum of this compound is characterized by a strong Soret band around 388 nm and two weaker Q-bands in the 500-550 nm region.

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: A spectroscopic grade solvent such as dichloromethane, chloroform, or toluene.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the absorbance of the Soret band is within the linear range of the instrument (typically below 1.5).

-

Measurement: Record the absorption spectrum from approximately 300 nm to 700 nm.

-

Data Analysis:

-

Purity Indication: The presence of unexpected peaks or significant shifts in the peak maxima can indicate the presence of impurities. For example, the absence of a free-base porphyrin Soret band (around 400 nm) confirms complete metallation.

-

Concentration Determination: The concentration of the this compound solution can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at the Soret band maximum, ε is the molar absorptivity (a known constant for this compound in a specific solvent), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and identifying impurities.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization technique. For ESI, a mixture of dichloromethane and methanol (B129727) is often used. For MALDI, the sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M]+ or [M+H]+). The isotopic pattern of this peak should match the theoretical pattern for a compound containing one platinum atom. The presence of other peaks may indicate impurities, and their mass-to-charge ratios can be used to propose their structures.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the this compound sample. This data is compared with the theoretical values to assess the overall purity of the bulk material.

Experimental Protocol:

-

Instrumentation: A CHN elemental analyzer.

-

Sample Preparation: A small, accurately weighed amount of the dried this compound sample is required.

-

Data Analysis: The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values for the molecular formula of this compound (C₃₆H₄₄N₄Pt). A close agreement (typically within ±0.4%) is indicative of high purity.

Conclusion

The selection of high-purity this compound is crucial for achieving reliable and reproducible results in research and development. This guide provides a framework for sourcing this important material and for implementing a robust quality control process. By employing a combination of the analytical techniques described, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Platinum Octaethylporphyrin (PtOEP) into Polystyrene Films for Oxygen Sensing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, characterization, and application of platinum octaethylporphyrin (PtOEP) incorporated into polystyrene (PS) films for optical oxygen sensing. The protocols are particularly relevant for applications in cell culture, drug discovery, and hypoxia research, where monitoring oxygen concentration is critical.

Introduction

Platinum octaethylporphyrin (this compound) is a phosphorescent dye widely used in optical oxygen sensing. Its phosphorescence is efficiently quenched by molecular oxygen, providing a sensitive and reversible method for oxygen detection. Polystyrene is a common matrix for immobilizing this compound due to its good oxygen permeability, optical transparency, and ease of processing.

The principle of detection is based on the Stern-Volmer relationship, where the decrease in phosphorescence intensity or lifetime is proportional to the oxygen concentration. This technology offers a non-invasive and continuous method for monitoring oxygen levels in various environments, from gas phases to dissolved oxygen in aqueous solutions, making it a valuable tool in biological research and drug development. For instance, understanding the hypoxic microenvironment of tumors is crucial for the development of targeted cancer therapies, and this compound-based sensors can be employed to screen for hypoxia-activated drugs or to assess the efficacy of treatments aimed at modifying tumor oxygenation.

Experimental Protocols

Preparation of this compound-Polystyrene Sensing Films by Spin Coating

This protocol describes the fabrication of thin, uniform this compound-polystyrene films on a solid substrate, such as a glass slide or the bottom of a cell culture plate.

Materials:

-

Platinum (II) octaethylporphyrin (this compound)

-

Polystyrene (PS), molecular weight ~280,000 g/mol

-

Toluene (B28343) or Chloroform (spectroscopic grade)

-

Glass slides or other suitable substrates

-

Spin coater

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in toluene or chloroform.

-

Prepare a 100 mg/mL (10% w/v) stock solution of polystyrene in the same solvent.

-

-

Sensing Solution Formulation:

-

In a clean glass vial, mix the this compound and polystyrene stock solutions to achieve the desired final concentrations. A common starting point is a this compound to PS weight ratio of 1:100. For example, mix 0.1 mL of the this compound stock solution with 1 mL of the polystyrene stock solution.

-

Vortex the solution for at least 1 minute to ensure homogeneity.

-

-

Substrate Preparation:

-